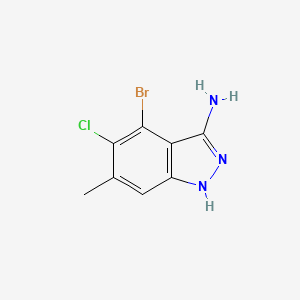

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine

Description

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine is a halogenated indazole derivative featuring bromo, chloro, and methyl substituents at positions 4, 5, and 6, respectively. Indazole scaffolds are pharmacologically significant due to their role in kinase inhibition and antiviral activity.

Properties

Molecular Formula |

C8H7BrClN3 |

|---|---|

Molecular Weight |

260.52 g/mol |

IUPAC Name |

4-bromo-5-chloro-6-methyl-1H-indazol-3-amine |

InChI |

InChI=1S/C8H7BrClN3/c1-3-2-4-5(6(9)7(3)10)8(11)13-12-4/h2H,1H3,(H3,11,12,13) |

InChI Key |

IXQOUNYOHMNHGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1Cl)Br)C(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine typically involves a multi-step process. One common method includes the regioselective bromination of a precursor compound followed by cyclization with hydrazine. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper acetate (Cu(OAc)2) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can yield oxides and amines, respectively .

Scientific Research Applications

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Regiochemistry

The position of halogen and alkyl groups critically influences physicochemical properties and biological activity. Key analogs include:

Key Observations :

- Regioselectivity: The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine (Lenacapavir intermediate) employs regioselective bromination and cyclization steps, achieving >95% purity . Isomer 5-bromo-4-chloro (compound 12) forms as a minor byproduct, highlighting the sensitivity of substituent positioning to reaction conditions .

Key Analog Syntheses

Physicochemical Properties

NMR Data Comparison

Insights :

- The NH₂ group in 3-aminoindazoles resonates as a broad singlet near δ 12 ppm.

- Substituent electronegativity (e.g., Cl vs. F) shifts aromatic proton signals predictably.

Stability and Purification

- Chromatography-Free Purification: 7-Bromo-4-chloro-1H-indazol-3-amine is purified via solvent recrystallization (methanol/water), avoiding column chromatography .

- Isomer Separation : Isomeric byproducts (e.g., compound 12) require silica gel chromatography for isolation .

Biological Activity

4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine is a compound of significant interest in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer types, and relevant structure-activity relationships (SAR).

The compound has been identified as a selective inhibitor of mutant RAS proteins, particularly the G12C variant found in various cancers. The mechanism involves the formation of an irreversible covalent bond with cysteine at position 12 of the RAS protein, locking it in an inactive state. This disruption of RAS signaling pathways is crucial as RAS mutations are implicated in approximately 25% of human tumors, with KRAS being the most frequently mutated gene in this context .

Antitumor Activity

Research indicates that 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine exhibits potent antitumor activity across multiple cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in various models.

Efficacy Data

A summary of the antitumor efficacy across different cancer cell lines is presented in Table 1.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT116 (Colon) | 0.64 | Significant growth inhibition |

| K562 (Leukemia) | 10 - 14 | Induces apoptosis |

| MM1.S (Multiple Myeloma) | 0.64 | Potent antiproliferative activity |

Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives, including 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine, is highly dependent on their structural features. Studies have shown that modifications at specific positions on the indazole ring can enhance or diminish potency against target proteins.

Key Findings

- Substituents at Positions 4 and 6 : Variations at these positions significantly influence the binding affinity to RAS proteins and overall biological activity.

- Covalent Bonding : The ability to form stable covalent bonds with target proteins is a critical factor for the efficacy of this compound .

Case Studies

Several studies have evaluated the biological activity of 4-Bromo-5-chloro-6-methyl-1H-indazol-3-amine:

- Study on KRAS G12C Inhibition : A study demonstrated that this compound effectively inhibits KRAS G12C mutant proteins, leading to reduced tumor growth in xenograft models .

- Apoptosis Induction in K562 Cells : In vitro experiments showed that treatment with varying concentrations resulted in increased apoptosis rates, correlating with decreased expression of anti-apoptotic proteins like Bcl-2 and increased pro-apoptotic proteins like Bax .

Q & A

Advanced Research Question

- Molecular docking : Models interactions with MAO-B or HIV capsid proteins.

- 3D Pharmacophore modeling : Identifies critical substituents for kinase inhibition (e.g., halogen atoms for hydrophobic pockets) .

Kansal et al. (2010) applied this to design c-Kit inhibitors with nanomolar affinity .

How to ensure stability during storage?

Basic Research Question

- Solid state : Store at 2–8°C in amber vials to prevent photodegradation.

- Solution phase : Use anhydrous DMSO at -20°C; avoid freeze-thaw cycles .

What purification methods are effective for by-product removal?

Advanced Research Question

| Method | Conditions | Outcome | Reference |

|---|---|---|---|

| Recrystallization | MeOH/water (4:1), reflux | Removes 90% of isomeric by-products | |

| Solvent washing | MTBE (4×20 mL) | Reduces impurities to <2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.